Superior Cellular Potency for CDK16 (PCTAIRE1) Compared to Lead Compound 1
The target compound (designated 43d) demonstrated a 36-fold improvement in cellular potency for CDK16 compared to the promiscuous lead compound 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative), as quantified by NanoBRET target engagement assay [1]. The high cellular potency for CDK16 is critical because it translates target engagement into a functional, dose-dependent cellular response, a property absent in many weaker or promiscuous in-class analogs.
| Evidence Dimension | Cellular potency for CDK16 (EC50) |
|---|---|
| Target Compound Data | 33.4 nM |
| Comparator Or Baseline | Lead Compound 1 (promiscuous hit): 1,200 nM |
| Quantified Difference | 36-fold improvement |
| Conditions | NanoBRET target engagement assay in HEK293T cells |
Why This Matters
This massive improvement in cellular potency is the key differentiator, as it enables selective CDK16 target engagement at low nanomolar concentrations, drastically reducing the risk of off-target effects inherent to the promiscuous lead scaffold.
- [1] Wienen-Schmidt, B. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol. Sci. 2022, 23(23), 14834. (Data from text and Table S4). View Source
